molecular formula C16H23FN2O2 B3818628 N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide

N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide

Cat. No. B3818628
M. Wt: 294.36 g/mol
InChI Key: UTUGXCJYUZUVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide, also known as Compound A, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A exerts its anti-inflammatory effects through the inhibition of the transcription factor NF-κB, which is a key regulator of inflammatory responses. By inhibiting NF-κB, N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cancer cells, N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A induces apoptosis by activating the JNK and p38 MAPK pathways.
Biochemical and Physiological Effects
N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A has been shown to have a good safety profile in preclinical studies. It is orally bioavailable and has a half-life of approximately 3 hours in rats. In vitro studies have shown that N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A is metabolized by CYP3A4 and CYP2D6 enzymes. N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A has also been shown to have a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A in lab experiments is its specificity for NF-κB inhibition. This allows for the selective targeting of inflammatory pathways without affecting other cellular processes. However, one limitation of using N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the research and development of N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A. One direction is to optimize the synthesis process to increase the yield and purity of N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A. Another direction is to investigate the potential use of N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A in combination therapy with other anti-inflammatory or anti-cancer agents. Additionally, further studies are needed to determine the safety and efficacy of N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A in clinical trials.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been tested in preclinical models for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and psoriasis. N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A has also been tested for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-2-[(1-hydroxycyclohexyl)methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-12-5-6-13(17)14(9-12)19-15(20)10-18-11-16(21)7-3-2-4-8-16/h5-6,9,18,21H,2-4,7-8,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUGXCJYUZUVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CNCC2(CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide
Reactant of Route 4
N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide
Reactant of Route 5
N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.